Cas no 89-81-6 (Piperitone)

Piperitone structure
Piperitone structure
Productnaam:Piperitone
CAS-nummer:89-81-6
MF:C10H16O
MW:152.233443260193
MDL:MFCD00045532
CID:723429
PubChem ID:6987

Piperitone Chemische en fysische eigenschappen

Naam en identificatie

    • PIPERITONE
    • PIPERITONE(SG)
    • ALPHA-PIPERITONE
    • 3-Carvomenthenone
    • 1-P-MENTHEN-3-ONE
    • P-MENTH-1-EN-3-ONE
    • PIPERITONE WITH GC
    • p-Mentha-1-ene-3-one
    • Piperitone (mixture of enantiomers, predominantly (R)-(-)-form)
    • 1-Methyl-4-isopropyl-1-cyclohexen-3-one
    • 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-
    • Piperiton
    • PIPERITONE(AS)
    • 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
    • 3-methyl-6-isopropylcyclohex-2-en-1-one
    • 6-isopropyl-3-methyl-2-cyclohexen-1-one
    • 6-isopropyl-3-methylcyclohex-2-en-1-one
    • cinchonidine
    • PIPERTONE
    • 6-Isopropyl-3-methyl-2-cyclohexen-1-one (mixture of enantiomers, predominantly (R)-(-)-form)
    • p-Menth-1-en-3-one (mixture of enantiomers, predominantly (R)-(-)-form)
    • DL-Piperitone
    • 6-Isopropyl-3-methylcyclohex-2-enone
    • 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-
    • 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one
    • YSTPAHQEHQSRJD-UHFFFAOYSA-N
    • 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-, (6S)-
    • Iso
    • 3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one (ACI)
    • p-Menth-1-en-3-one (7CI, 8CI)
    • (±)-Piperitone
    • 3-Methyl-6-isopropyl-2-cyclohexen-1-one
    • 3-Methyl-6-propan-2-ylcyclohex-2-en-1-one
    • 4-Isopropyl-1-methyl-1-cyclohexen-3-one
    • NSC 251528
    • 4573-50-6
    • (S)-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
    • 6091-50-5
    • p-Menth 1-ene 3-one
    • (S)-piperitone
    • (+)-Piperitone
    • (-)-Piperitone
    • 89-81-6
    • d-Piperitone
    • Piperitone
    • MDL: MFCD00045532
    • Inchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
    • InChI-sleutel: YSTPAHQEHQSRJD-UHFFFAOYSA-N
    • LACHT: O=C1C(C(C)C)CCC(C)=C1
    • BRN: 1907772

Berekende eigenschappen

  • Exacte massa: 152.120115g/mol
  • Oppervlakte lading: 0
  • XLogP3: 2.2
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Aantal draaibare bindingen: 1
  • Monoisotopische massa: 152.120115g/mol
  • Monoisotopische massa: 152.120115g/mol
  • Topologisch pooloppervlak: 17.1Ų
  • Zware atoomtelling: 11
  • Complexiteit: 189
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Oppervlakte lading: 0
  • Aantal tautomers: 8

Experimentele eigenschappen

  • Kleur/vorm: Colorless to light yellow liquid with pungent mint fragrance.
  • Dichtheid: 0,93 g/cm3
  • Smeltpunt: -29°C(lit.)
  • Kookpunt: 235°C(lit.)
  • Vlampunt: 90.9±9.8 °C
  • Brekindex: -60 ° (C=4, benzene)
  • PSA: 17.07000
  • LogboekP: 2.56780
  • Oplosbaarheid: It is almost insoluble in water and soluble in organic solvents such as ethanol.
  • Merck: 7473
  • Dampfdruk: 0.1±0.4 mmHg at 25°C

Piperitone Beveiligingsinformatie

Piperitone Douanegegevens

  • HS-CODE:2914299000
  • Douanegegevens:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Piperitone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
MedChemExpress
HY-N9496-50mg
Piperitone
89-81-6 97.76%
50mg
¥800 2023-08-31
Enamine
EN300-174688-0.25g
3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one
89-81-6 95%
0.25g
$23.0 2023-09-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P2355-25g
Piperitone
89-81-6 95.0%(GC)
25g
¥320.0 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P95231-1g
Piperitone
89-81-6
1g
¥2848.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
79899-10MG
Piperitone
89-81-6
10mg
¥1135.7 2024-12-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GX401-5g
Piperitone
89-81-6 94.0%(GC)
5g
¥127.0 2022-06-10
TRC
P485000-250mg
Piperitone
89-81-6
250mg
$ 224.00 2023-09-06
abcr
AB167880-25 g
Piperitone, 95% (mixture of enatiomers); .
89-81-6 95%
25 g
€63.00 2023-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160623-25G
Piperitone
89-81-6 >94.0%(GC)
25g
¥350.90 2023-09-01
Enamine
EN300-174688-5.0g
3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one
89-81-6 95%
5g
$52.0 2023-06-03

Piperitone Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water
Referentie
Reduction by dissolving metals. VI. Some applications in synthesis
Birch, A. J.; Mukherji, S. M., Journal of the Chemical Society, 1949, 2531, 2531-6

Synthetic Routes 2

Reactievoorwaarden
Referentie
Conversion of plinols into piperitone
Ho, Tse Lok; Liu, Shing Hou, Chemistry & Industry (London, 1988, (24), 787-8

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Zinc bromide Solvents: Diethyl ether ;  0 °C; 30 min, 0 °C
1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ;  14 h, rt
Referentie
Catalytic cross-coupling of alkylzinc halides with α-chloro ketones
Malosh, Chrysa F.; Ready, Joseph M., Journal of the American Chemical Society, 2004, 126(33), 10240-10241

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ;  1 h, rt
1.2 Reagents: Oxygen ,  Rose Bengal Solvents: Ethanol ;  10 d, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  0 °C; overnight, rt
1.4 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Acetone ;  2 h, rt
Referentie
Lipase-catalyzed resolution of p-menthan-3-ol monoterpenes: preparation of the enantiomer-enriched forms of menthol, isopulegol, trans- and cis-piperitol, and cis-isopiperitenol
Serra, Stefano; Brenna, Elisabetta; Fuganti, Claudio; Maggioni, Francesco, Tetrahedron: Asymmetry, 2003, 14(21), 3313-3319

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ,  Sodium dichromate dihydrate Solvents: Diethyl ether ,  Water
Referentie
Rearrangements in the formation of some π-allylpalladium compounds
Gray, Gerald A.; Jackson, William Roy; Rooney, J. J., Journal of the Chemical Society [Section] C: Organic, 1970, (13), 1788-9

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Solvents: Water
Referentie
α'-Hydroxy-α,β-unsaturated tosylhydrazones: preparation and use as intermediates for carbonyl and enone transpositions
Baptistella, Lucia H. B.; Aleixo, Adriana M., Synthetic Communications, 2002, 32(19), 2937-2950

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Lithium acetate ,  Lithium iodide Solvents: Acetic acid
1.2 Reagents: Potassium bicarbonate ,  Sodium thiosulfate Solvents: Water
Referentie
Synthetic elaboration of diosphenols. Part 3. Replacement of enolic oxygen by hydrogen
Ponaras, Anthony A.; Zaim, Omer; Pazo, Yessica; Ohannesian, Lena, Journal of Organic Chemistry, 1988, 53(5), 1110-12

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Sulfuric acid
Referentie
β-Dicarbonyl compounds. VIII. Synthesis of piperitone and carvenone, starting with Michael adducts of β-dicarbonyl compounds
Henecka, Hans, Chemische Berichte, 1949, 82, 112-16

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water
Referentie
Improved method of obtaining piperitone
Bazyl'chik, V. V.; Overchuk, T. N., Khimiya Prirodnykh Soedinenii, 1992, 335, 335-338

Synthetic Routes 10

Reactievoorwaarden
1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  rt → reflux
1.2 Reagents: Tributylstannane ;  1.5 h, reflux
Referentie
α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclization reactions
Hayes, Christopher J.; Herbert, Nicola M. A.; Harrington-Frost, Nicole M.; Pattenden, Gerald, Organic & Biomolecular Chemistry, 2005, 3(2), 316-327

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Lithium
Referentie
The reduction of phenolic ethers to ethylenic and saturated terpenic ketones
Dupont, Georges; Dulou, Raymond; Crabbe, Pierre, Bulletin de la Societe Chimique de France, 1955, 621, 621-4

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
Referentie
O-silylated enolates and allylsilanes in organic synthesis
Paterson, Ian, 1979, , ,

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Bis[1,1′-[(4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-bis(4-methylphenyl)p… Solvents: Dichloromethane ;  18 h, 50 °C
Referentie
Highly enantio- and s-trans C=C bond selective catalytic hydrogenation of cyclic enones: alternative synthesis of (-)-menthol
Ohshima, Takashi; Tadaoka, Hiroshi; Hori, Kiyoto; Sayo, Noboru; Mashima, Kazushi, Chemistry - A European Journal, 2008, 14(7), 2060-2066

Piperitone Raw materials

Piperitone Preparation Products

Piperitone Gerelateerde literatuur

Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.